Cas no 2124-57-4 (Menaquinone-7)

Menaquinone-7 化学的及び物理的性質
名前と識別子
-
- Vitamin K2(35)
- Menlaquinone 7
- Vitamin MK 7
- MK-7
- (all-E)-2-(3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione
- 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione
- Menaquinone 7
- Menaquinone 7, Synth
- MENAQUINONE 7, SYNTHETIC
- 2-((2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl)-3-methylnaphthalene-1,4-dione
- 2-methyl-3-all-trans-farnesyl digeranyl-1,4-naphthoquinone
- Menaquinone K7
- Vitamin K2 MK-7
- (all-E)–2-(3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione
- Vitamin K2-(MK-7)
- Menaquinone-7
- Menaquinone 7, Synthetic (90%)
- 1,4-Naphthalenedione, 2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-, (all-E)-
- MENAQUINONE-7 [USP-RS]
- NS00072810
- HSDB 1040
- AKOS027326821
- MENAQUINONE-7 [INCI]
- Menaquinone K
- 2124-57-4
- CHEMBL1230575
- AS-78195
- 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-methylnaphthalene-1,4-dione
- J-013950
- 8427BML8NY
- 1,4-Naphthalenedione, 2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosahept-aenyl)-3-methyl-, (all-E)-
- MFCD06200757
- DB13075
- 2-Methyl-3-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptenyl)-1,4-naphthoquinone
- HY-112499
- Vitamin MK-7
- MENAQUINONE 7 [HSDB]
- Menakinon 7
- Q27120546
- 1,4-NAPHTHOQUINONE, 2-(3,7,11,15,19,23,27-HEPTAMETHYL-2,6,10,14,18,22,26-OCTACOSAHEPTAENYL)-3-METHYL-, (ALL-E)-
- Vitamin K2-7;Vitamin K2(35);Vitamin MK-7
- menaquinone(7)
- Menaquinone MK-7
- MENAQUINONE-7 [DSC]
- AC-36642
- 13425-62-2
- (All-ee)-2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione
- CS-0046153
- 1,4-NAPHTHALENEDIONE, 2-((2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-HEPTAMETHYL-2,6,10,14,18,22,26-OCTACOSAHEPTAENYL)-3-METHYL-
- MENAQUINONE-7 [WHO-DD]
- 1,4-Naphthoquinone, 2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosahept-aenyl)-3-methyl-, (all-E)-
- 2-((2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-3-methylnaphthalene-1,4-dione
- (all-E)-2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosahept-aenyl)-3-methyl-1,4-naphthoquinone
- MENAQUINONE 7 [MI]
- Vitamin K2 Menaquinone-7 (MK-7)
- Mk7
- UNII-8427BML8NY
- trans-menaquinone 7
- DTXSID801317474
- SCHEMBL436068
- 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl]-3-methylnaphthoquinone #
- Vitamin MK-7Vitamin K2-7
- CHEBI:44245
- Vitamin K2-7
- Vitamin K2 (MK-7)
- 1ST1597
- DA-68610
-
- MDL: MFCD06200757
- インチ: InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+
- InChIKey: RAKQPZMEYJZGPI-LJWNYQGCSA-N
- ほほえんだ: O=C1C(C/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)\C)=C(C)C(C2=C1C=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 648.490631g/mol
- ひょうめんでんか: 0
- XLogP3: 14.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 20
- どういたいしつりょう: 648.490631g/mol
- 単一同位体質量: 648.490631g/mol
- 水素結合トポロジー分子極性表面積: 34.1Ų
- 重原子数: 48
- 複雑さ: 1310
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 6
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 27
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.961
- ゆうかいてん: 54ºC
- ふってん: bp0.0002 200° (some dec)
- フラッシュポイント: 254.9±29.9 °C
- 屈折率: 1.532
- PSA: 34.14000
- LogP: 14.09740
- 濃度: 100 μg/mL in acetonitrile
- ようかいせい: 未確定
Menaquinone-7 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 1648 3 / PGII
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Menaquinone-7 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1381119-3X50MG |
2124-57-4 | 3X50MG |
¥4563.34 | 2023-01-05 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2363-3X75MG |
2124-57-4 | 3X75MG |
¥5522.54 | 2023-01-14 | |||
Ambeed | A532004-10mg |
2-((2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl)-3-methylnaphthalene-1,4-dione |
2124-57-4 | 98% | 10mg |
$42.0 | 2025-02-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V-044-1ML |
Menaquinone-7 |
2124-57-4 | 1ml |
¥1964.62 | 2023-10-30 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2363-3X75MG |
Menaquinone-7 |
2124-57-4 | 3x75mg |
¥6324.82 | 2024-12-25 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V-044-1ML |
Menaquinone-7 |
2124-57-4 | 100 μg/mL in acetonitrile, certified reference material, Cerilliant | 1ML |
1542.1 | 2021-05-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-218691-1 mg |
Menaquinone 7, |
2124-57-4 | ≥90% | 1mg |
¥4,061.00 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V-044-1ML |
2124-57-4 | 1ML |
¥1889.05 | 2023-01-16 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1381119-3X50MG |
Menaquinone-7 |
2124-57-4 | 3x50mg |
¥3377.36 | 2024-12-22 | ||
MedChemExpress | HY-112499-5mg |
Menaquinone-7 |
2124-57-4 | ≥98.0% | 5mg |
¥996 | 2024-05-25 |
Menaquinone-7 関連文献
-
1. Micronutrients encapsulation in enhanced nanoliposomal carriers by a novel preparative technologyAnnalisa Dalmoro,Sabrina Bochicchio,Gaetano Lamberti,Paolo Bertoncin,Barbara Janssens,Anna Angela Barba RSC Adv. 2019 9 19800
-
2. The inhibitory effect of vitamin K on RANKL-induced osteoclast differentiation and bone resorptionWei-Jie Wu,Min Seuk Kim,Byung-Yong Ahn Food Funct. 2015 6 3351
-
Jian-Zhong Xu,Wei-Liu Yan,Wei-Guo Zhang RSC Adv. 2017 7 28527
-
E. Theuwissen,E. J. Magdeleyns,L. A. J. L. M. Braam,K. J. Teunissen,M. H. Knapen,I. A. G. Binnekamp,M. J. H. van Summeren,C. Vermeer Food Funct. 2014 5 229
-
Valentin Radu,Stefan Frielingsdorf,Oliver Lenz,Lars J. C. Jeuken Chem. Commun. 2016 52 2632
-
N. Chatron,B. Chalmond,A. Trouvé,E. Beno?t,H. Caruel,V. Lattard,L. Tchertanov RSC Adv. 2017 7 52071
-
Mitsumasa Shino Analyst 1988 113 393
-
Xiaohan Li,Alex B. Wood,Nicholas R. Lee,Fabrice Gallou,Bruce H. Lipshutz Green Chem. 2022 24 4909
-
Guodong Rao,Bing O'Dowd,Jikun Li,Ke Wang,Eric Oldfield Chem. Sci. 2015 6 6813
-
Claire R. Palmer,Lauren C. Blekkenhorst,Joshua R. Lewis,Natalie C. Ward,Carl J. Schultz,Jonathan M. Hodgson,Kevin D. Croft,Marc Sim Food Funct. 2020 11 2826
Menaquinone-7に関する追加情報
Comprehensive Guide to Menaquinone-7 (CAS No. 2124-57-4): Benefits, Applications, and Research Insights
Menaquinone-7 (MK-7), with the CAS number 2124-57-4, is a naturally occurring form of vitamin K2 that has garnered significant attention in recent years due to its critical role in bone and cardiovascular health. Unlike its counterpart, vitamin K1 (phylloquinone), which is primarily involved in blood clotting, MK-7 excels in activating proteins that regulate calcium metabolism. This unique property makes it a standout ingredient in dietary supplements and functional foods. As consumers increasingly prioritize holistic wellness, searches for terms like "best vitamin K2 supplement" or "MK-7 benefits for heart health" have surged, reflecting growing demand for evidence-based nutraceuticals.
The science behind Menaquinone-7 reveals its superiority in bioavailability and half-life compared to other vitamin K2 variants. Derived from fermented soybeans (natto) or bacterial synthesis, MK-7 remains active in the bloodstream for up to 72 hours, ensuring sustained physiological effects. Recent studies highlight its ability to synergize with vitamin D3, a combination often searched as "vitamin D3 and K2 synergy," to optimize bone mineral density and arterial flexibility. This synergy addresses two major public health concerns: osteoporosis and atherosclerosis, making MK-7 a focal point in preventive healthcare strategies.
In the realm of nutraceutical innovation, Menaquinone-7 (CAS 2124-57-4) is increasingly formulated into gummies, softgels, and even plant-based dairy alternatives. Market trends show rising queries for "vegan vitamin K2 sources" and "MK-7 dosage for anti-aging," indicating consumer interest in sustainable and longevity-focused applications. Clinical trials underscore its potential in mitigating age-related conditions, with particular emphasis on its role in activating matrix Gla protein (MGP)—a potent inhibitor of vascular calcification. Such findings position MK-7 as a versatile compound bridging nutrition and clinical science.
Quality considerations for Menaquinone-7 products are paramount, as evidenced by frequent searches for "how to choose high-purity MK-7." The compound’s stability varies depending on production methods, with all-trans configuration (the bioactive form) being the gold standard. Regulatory bodies like the EFSA and FDA have approved specific health claims regarding MK-7's contribution to normal bone maintenance, further validating its therapeutic profile. Manufacturers now employ advanced chromatography techniques to ensure compliance with pharmacopeial standards, catering to discerning buyers who prioritize third-party testing.
Emerging research explores Menaquinone-7's (CAS 2124-57-4) extrapulmonary roles, including neuroprotection and glucose metabolism modulation. These frontiers align with trending topics like "gut-brain axis nutrients" and "metabolic syndrome management," expanding MK-7's relevance beyond traditional applications. Notably, its fermentation-derived production resonates with the clean-label movement, appealing to consumers seeking minimally processed supplements. As genomic research advances, personalized nutrition may soon leverage MK-7 polymorphisms to tailor interventions for optimal vitamin K status.
In conclusion, Menaquinone-7 stands at the intersection of tradition and cutting-edge science. From its roots in Japanese natto to modern clinical validations, this molecule exemplifies how targeted nutrition can address contemporary health challenges. With ongoing investigations into its pleiotropic effects and sustainable production methods, MK-7 (CAS 2124-57-4) continues to redefine preventive medicine—one enzymatic activation at a time.

